

Technical Guide: Discovery of Novel Indazole-Based Compounds

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Compound of Interest

Compound Name: *5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride*

CAS No.: 1363382-22-2

Cat. No.: B1529701

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Part 1: Strategic Rationale & Scaffold Architecture

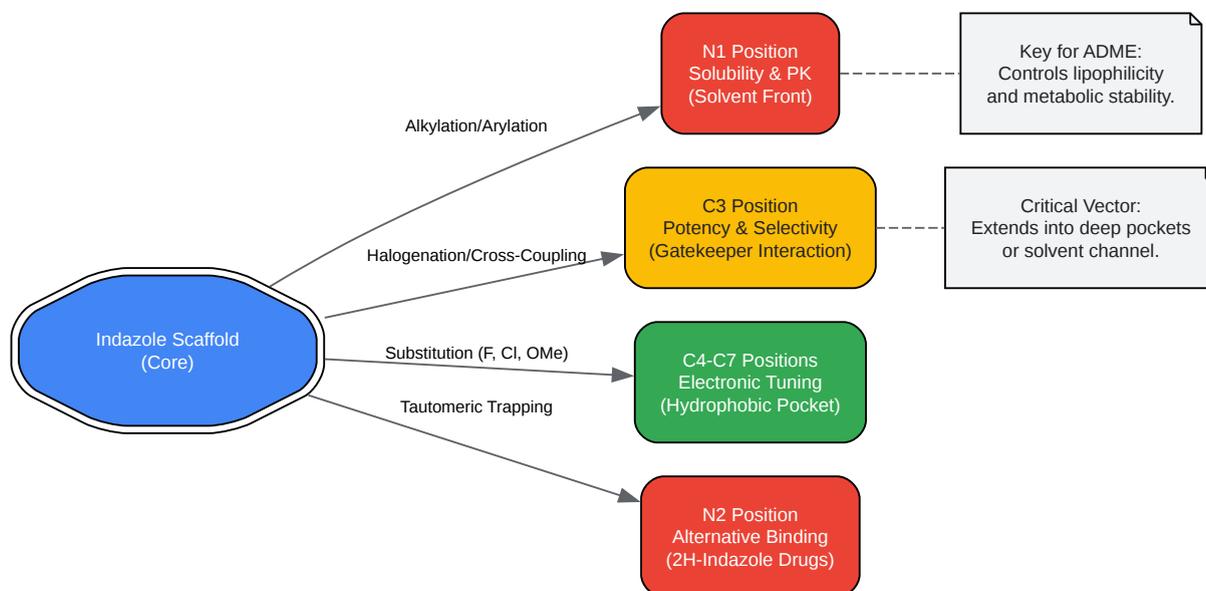
The Indazole Advantage in Medicinal Chemistry

The indazole (1H-benzo[d]pyrazole) scaffold represents a "privileged structure" in modern drug discovery due to its unique electronic profile and bioisosteric capabilities.[1][2] Unlike its ubiquitous isomer indole, indazole possesses an additional nitrogen atom at the 2-position, conferring distinct physicochemical properties:

- **Bioisosterism:** Indazole serves as a robust bioisostere for the purine ring (adenine mimic) and the indole ring. This makes it an ideal scaffold for ATP-competitive kinase inhibitors and nucleotide-binding protein ligands.
- **Tautomeric Versatility:** The scaffold exists in a tautomeric equilibrium between 1H-indazole (thermodynamically favored, aromaticity retained in the benzene ring) and 2H-indazole (quinoid character in the benzene ring). This duality allows for diverse binding modes, particularly in the hinge region of kinases.
- **Hydrogen Bonding:** The N1-H acts as a hydrogen bond donor (HBD), while N2 acts as a hydrogen bond acceptor (HBA). Upon N1-alkylation, N2 remains a critical HBA, often engaging conserved residues (e.g., the "gatekeeper" residue in kinases).

The "Indazole Compass": SAR Exploration Vectors

To systematically discover novel compounds, researchers must treat the indazole core as a multi-vector platform.



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Figure 1. The Indazole SAR Compass illustrating primary optimization vectors.

Part 2: Synthetic Architectures & Methodologies[3]

The discovery of novel indazoles is often bottlenecked by the difficulty of regioselective synthesis. The choice between de novo ring formation and functionalization of the pre-formed core is critical.

Pathway A: 1H-Indazole Construction (The Hydrazine Route)

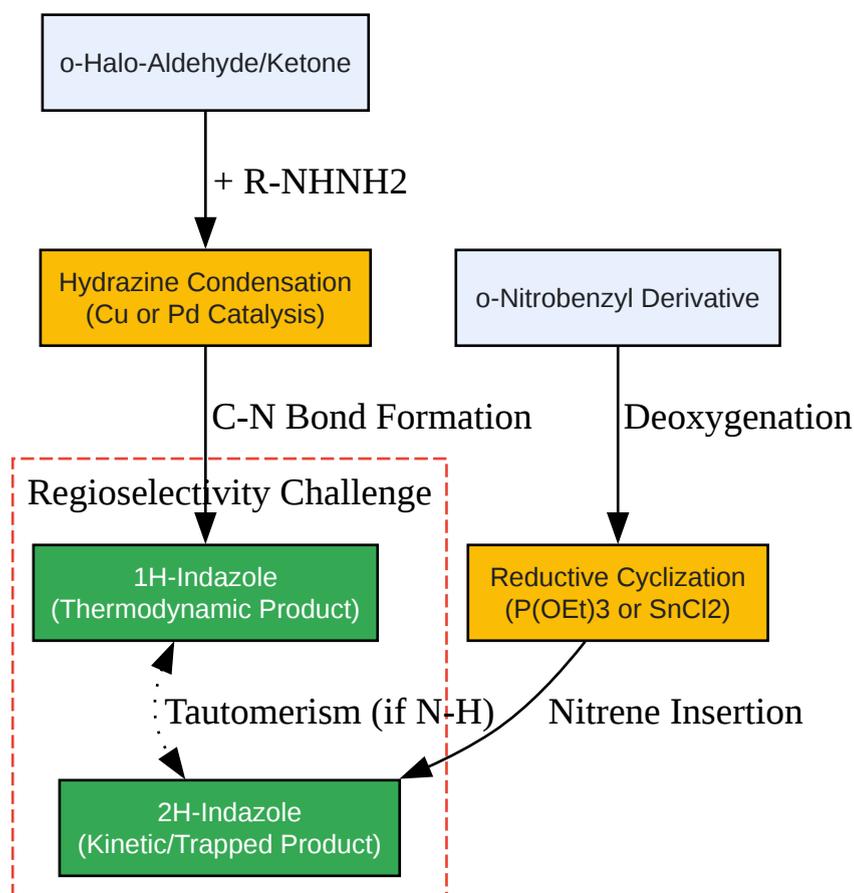
The classical route involves the condensation of o-haloaryl carbonyls with hydrazines. While robust, it often suffers from harsh conditions. Modern variations utilize metal-catalyzed C-N bond formation.^{[3][4][5]}

- Mechanism: Intramolecular nucleophilic aromatic substitution () or Buchwald-Hartwig amination.
- Utility: Best for generating C3-substituted indazoles.

Pathway B: 2H-Indazole Construction (The Reductive Cyclization)

Accessing the 2H-isomer is challenging due to the thermodynamic preference for 1H. The Cadogan-Sundberg cyclization and its modern modifications (e.g., Davis-Beirut reaction) are the gold standards.

- Protocol Logic: o-Nitrobenzyl amines or imines are treated with a deoxygenating agent (e.g., or). The resulting nitrene intermediate inserts into the neighboring nitrogen.
- Key Advantage: unambiguous synthesis of 2-substituted indazoles without N1/N2 regioselectivity issues.



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Figure 2. Divergent synthetic pathways for 1H and 2H indazole scaffolds.

Part 3: Technical Deep Dive – Experimental Protocols

Protocol: Regioselective Synthesis of 3-Aryl-1H-Indazoles via Suzuki-Miyaura Coupling

Rationale: This protocol allows for the late-stage diversification of the C3 position, a critical vector for potency in kinase inhibitors.

Reagents & Equipment:

- Substrate: 3-Bromo-1H-indazole (protected or N-alkylated).

- Coupling Partner: Aryl boronic acid (1.5 equiv).
- Catalyst:

(5 mol%).
- Base:

(2.0 M aqueous solution).
- Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

- System Preparation: Charge a microwave vial with 3-bromoindazole (1.0 mmol), aryl boronic acid (1.5 mmol), and catalyst (0.05 mmol). Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.
- Solvation: Add degassed 1,4-dioxane (4 mL) and aqueous

(1 mL).
- Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave). Monitor by LC-MS until the bromide starting material is consumed (<5%).
- Work-up: Dilute with EtOAc, wash with water and brine. Dry over

.
- Purification: Flash column chromatography (Hexane/EtOAc gradient).
- Validation: Verify regiochemistry using NOESY NMR. For N1-alkylated products, a NOE signal should be observed between the N1-alkyl protons and the C7-H proton of the benzene ring.

Protocol: N-Alkylation with Regiochemical Control

Challenge: Alkylation of unsubstituted indazole typically yields a mixture of N1 (major) and N2 (minor) isomers. Solution: Use of the Meerwein salt (

) often favors N2-alkylation kinetically, whereas basic conditions (

) favor N1-alkylation thermodynamically.

Self-Validating Check:

- N1-Isomer:

NMR shift of C3 is typically

130-135 ppm.

- N2-Isomer:

NMR shift of C3 is typically shielded,

115-125 ppm.

- Always run a heteronuclear correlation (HMBC) to confirm the N-C connectivity.

Part 4: Therapeutic Case Studies

Kinase Inhibitors (VEGFR/PDGFR)

Drug: Pazopanib (Votrient)

- Structure: 2-Methyl-2H-indazole core.
- Mechanism: The indazole ring sits in the ATP-binding pocket. The N2-methyl group projects into a hydrophobic sub-pocket, while the pyrimidine moiety forms the hinge hydrogen bonds.
- Discovery Insight: The switch from a 1H-indazole to a 2-methyl-2H-indazole improved the selectivity profile against off-target kinases by altering the vector of the solubilizing tail.

TRK/ROS1 Inhibitors

Drug: Entrectinib (Rozlytrek)

- Structure: Indazole-3-carboxamide.[\[1\]](#)[\[3\]](#)[\[6\]](#)

- Mechanism: The indazole acts as the scaffold core, with the amide group forming critical hydrogen bonds with the kinase hinge region (specifically Asp-Phe-Gly motif interactions).
- Discovery Insight: The bulky benzyl group at the N1 position was optimized to fill the hydrophobic pocket adjacent to the gatekeeper residue, overcoming resistance mutations common in first-generation inhibitors.

Part 5: Data Summary & Comparison

Feature	1H-Indazole	2H-Indazole	Indole (Bioisostere)
Thermodynamic Stability	High (Aromatic)	Lower (Quinoid)	High
H-Bond Donor (pKa)	N1-H (~14)	-	N1-H (~17)
H-Bond Acceptor	N2 (Weak)	N1 (Moderate)	None (Neutral)
Major Synthetic Route	Hydrazine Condensation	Reductive Cyclization	Fischer Indole Synthesis
Key Drug Examples	Axitinib, Entrectinib	Pazopanib	Sunitinib

Part 6: References

- Indazole as a Privileged Scaffold:
 - Title: Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance.[2][7]
 - Source: RSC Advances / ResearchGate.
 - URL:
- Synthetic Methodologies (1H vs 2H):
 - Title: Recent Synthetic Approaches to 1H- and 2H-Indazoles.[1][3][4][8]
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 - Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1][4][9]
 - Source: Beilstein Journal of Organic Chemistry.
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- FDA Approved Drugs (Pazopanib/Entrectinib):
 - Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
 - Source: Molecules (MDPI).
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- Kinase Inhibitor SAR:
 - Title: Structure-activity relationships of indazole-based inhibitors of FGFR1.[3][10]
 - Source: Bentham Science.
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- [2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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